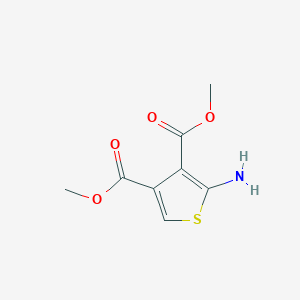
Dimethyl 2-aminothiophene-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-aminothiophene-3,4-dicarboxylate is a heterocyclic compound that belongs to the thiophene family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-aminothiophene-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of laboratory synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Dimethyl 2-aminothiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
科学研究应用
Dimethyl 2-aminothiophene-3,4-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
作用机制
The mechanism of action of dimethyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
Dimethyl 4-aminothiophene-2,3-dicarboxylate: Another aminothiophene derivative with similar chemical properties.
Diethyl 2-aminothiophene-3,4-dicarboxylate: A structurally related compound with different ester groups.
2-Aminothiophene-3,4-dicarboxylic acid: The non-esterified form of the compound.
Uniqueness
Dimethyl 2-aminothiophene-3,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C8H9NO4S |
|---|---|
分子量 |
215.23 g/mol |
IUPAC 名称 |
dimethyl 2-aminothiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)4-3-14-6(9)5(4)8(11)13-2/h3H,9H2,1-2H3 |
InChI 键 |
DNBAVOPHUYYYMT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=C1C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


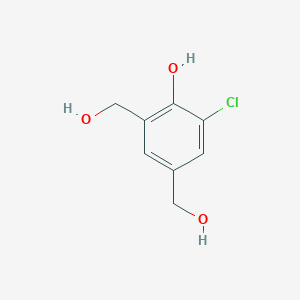
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)
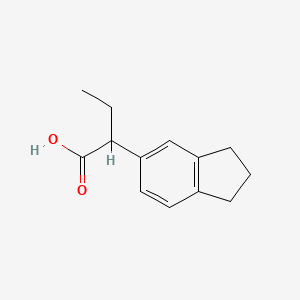
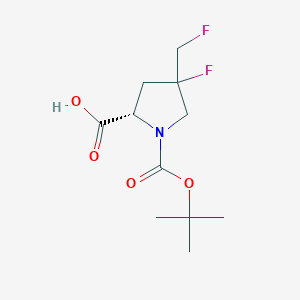
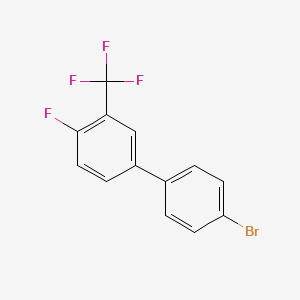
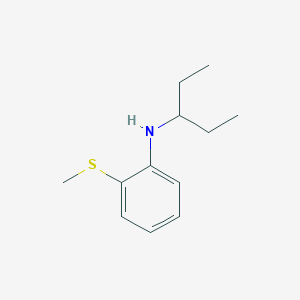
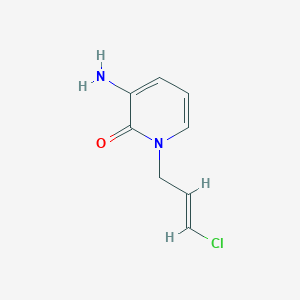
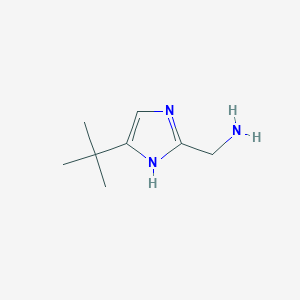
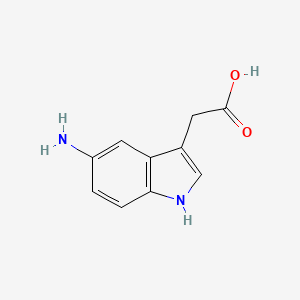
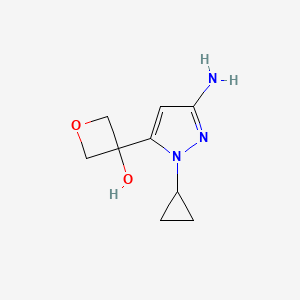
![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)
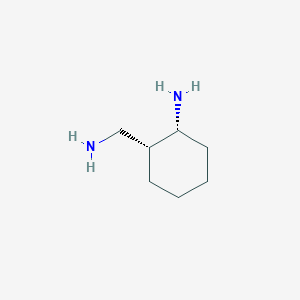
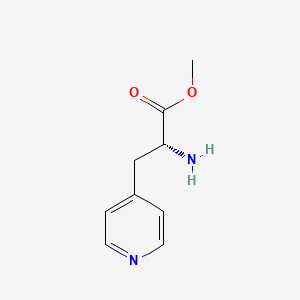
![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)
